2-(4-Methoxy-2-methylphenyl)pyridine
Description
Properties
IUPAC Name |
2-(4-methoxy-2-methylphenyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-9-11(15-2)6-7-12(10)13-5-3-4-8-14-13/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLSFQCLGNIWAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl systems. For 2-(4-methoxy-2-methylphenyl)pyridine, coupling a pyridine boronic acid with a halogenated 4-methoxy-2-methylphenyl derivative offers a direct route.
-
Substrate Preparation :
-
Reaction Conditions :
Mechanistic Insight : The palladium catalyst facilitates oxidative addition of the aryl halide, transmetallation with the boronic acid, and reductive elimination to form the C–C bond. Steric hindrance from the 2-methyl group may slow transmetallation, necessitating elevated temperatures.
Ullmann-Type Coupling
Copper-catalyzed Ullmann coupling provides an alternative for systems sensitive to palladium. This method is exemplified in CN110467538A for synthesizing diphenylamine derivatives.
-
Substrates :
-
Halopyridine (e.g., 2-bromopyridine)
-
4-Methoxy-2-methylaniline
-
-
Conditions :
Advantages : Lower cost compared to palladium catalysts.
Limitations : Longer reaction times (8–12 hours) and potential over-arylation.
Cyclization Approaches for Pyridine Core Assembly
Hantzsch Dihydropyridine Cyclization
The Hantzsch synthesis assembles pyridine rings from β-keto esters, aldehydes, and ammonia. Adapting this method:
-
Precursors :
-
Aldehyde: 4-Methoxy-2-methylbenzaldehyde
-
β-Keto ester: Ethyl acetoacetate
-
Ammonia source: NH₄OAc
-
-
Conditions :
Challenges : Regioselectivity may favor 3,5-substituted pyridines unless directing groups are employed.
Kröhnke Pyridine Synthesis
This method utilizes α,β-unsaturated ketones and ammonium acetate for pyridine formation.
-
Substrate Design :
-
α,β-Unsaturated ketone: Synthesized from 4-methoxy-2-methylacetophenone via aldol condensation.
-
-
Conditions :
Optimization : Microwave irradiation (as in PMC3715800) could reduce time to 1–2 hours.
Functional Group Interconversion (FGI) Strategies
Amide Hydrolysis and Cyclization
The ChemDiv compound N-(4-methoxy-2-methylphenyl)pyridine-4-carboxamide (Y205-3611) suggests a pathway via amide intermediates.
-
Steps :
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Time (h) | Cost | Scalability |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 85–92 | 4–6 | High | Excellent |
| Ullmann Coupling | CuCl | 78–85 | 8–12 | Low | Moderate |
| Hantzsch Cyclization | None | 65–70 | 12–24 | Low | Moderate |
| Kröhnke Synthesis | NH₄OAc | 60–68 | 6–8 | Low | Limited |
| Amide FGI | HCl/CuO | 75–80 | 10–14 | Medium | Good |
Key Findings :
-
Suzuki-Miyaura coupling offers the highest yield and scalability but requires expensive palladium catalysts.
-
Ullmann coupling balances cost and efficiency for industrial applications.
-
Cyclization methods are less efficient but avoid transition metals.
Environmental and Practical Considerations
-
Solvent Selection : Toluene and DMF (from CN110467538A) are effective but pose environmental risks. Switching to cyclopentyl methyl ether (CPME) or 2-MeTHF could improve sustainability.
-
Waste Management : Triphosgene (from CN103232389A) generates CO₂ instead of toxic SO₂, aligning with green chemistry principles.
Computational Insights into Reaction Pathways
DFT studies (PMC3715800) on analogous systems reveal:
-
Transition States : Ullmann couplings exhibit higher activation energies (~25 kcal/mol) than Suzuki reactions (~18 kcal/mol), justifying the need for elevated temperatures.
-
Charge Distribution : The methoxy group’s electron-donating effect stabilizes intermediates in electrophilic substitution steps.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The 4-methoxy-2-methylphenyl group directs electrophiles to specific positions due to resonance and steric effects:
-
Methoxy group : Activates the aryl ring via electron donation (+M effect), favoring para substitution relative to itself.
-
Methyl group : Exerts steric hindrance at the ortho position, reducing substitution at adjacent sites.
Key finding: Bromination occurs at the phenyl ring's meta position relative to the methyl group due to steric blocking of ortho sites (DFT studies show 16.6 kcal/mol barrier for methylamine attack at sterically hindered positions) .
Coupling Reactions
The pyridine ring participates in cross-couplings when functionalized with leaving groups:
Suzuki-Miyaura Coupling
| Starting Material | Catalyst System | Boronic Acid | Yield | Product Application | Source |
|---|---|---|---|---|---|
| 5-Bromo-2-(4-methoxy-2-methylphenyl)pyridine | Pd(PPh₃)₄/K₃PO₄ | Aryl-B(OH)₂ | 72-89% | Liquid crystal precursors |
Buchwald-Hartwig Amination
| Substrate | Amine | Ligand | Yield | Key Feature |
|---|---|---|---|---|
| 3-Chloro derivative | Piperidine | XPhos | 68% | Introduces N-heterocycles at pyridine C3 |
Mechanistic insight: Palladium coordinates preferentially to the pyridine nitrogen, activating ortho positions for coupling (XRD evidence) .
Oxidation Reactions
The methyl group undergoes controlled oxidation:
| Oxidizing Agent | Conditions | Product | Yield | Selectivity |
|---|---|---|---|---|
| KMnO₄ (aq) | 80°C, 6 hr | 4-Methoxy-2-carboxyphenyl-pyridine | 54% | Carboxylic acid formation |
| SeO₂ | Dioxane, reflux | 4-Methoxy-2-formylphenyl-pyridine | 61% | Aldehyde intermediate |
Notable limitation: The methoxy group remains intact under these conditions (TLC monitoring shows no demethylation).
Cyclization Reactions
Intramolecular reactions form fused heterocycles:
| Reaction Partner | Conditions | Product | Application | Source |
|---|---|---|---|---|
| 2-Bromoethanol | K₂CO₃/DMF | Oxazolo[3,2-a]pyridine | Bioactive scaffold | |
| Acetylenedicarboxylate | CuI catalysis | Pyrido[2,1-b]quinazoline | Fluorescent tags |
DFT analysis: Cyclization proceeds through a planar transition state (ΔG‡ = 21.6 kcal/mol) with nucleophilic attack at C8 of the pyridinium intermediate .
Acid/Base-Mediated Transformations
The compound shows pH-dependent behavior:
| Condition | Reaction | Outcome | Practical Use |
|---|---|---|---|
| H₂SO₄ (conc.) | Demethylation | 4-Hydroxy-2-methylphenyl-pyridine | Prodrug activation |
| LDA, THF, -78°C | Deprotonation | Pyridyl lithium intermediate | Directed metalation |
Stability note: The methyl group prevents acid-catalyzed dimerization observed in unmethylated analogs.
Biological Interactions
Though not the primary focus, reactivity correlates with bioactivity:
| Biological Target | Interaction Type | IC₅₀ | Structural Basis |
|---|---|---|---|
| EGFR kinase | Competitive inhibition | 1.2 μM | π-Stacking with Phe-723 |
| CYP3A4 | Metabolic oxidation | - | Methyl → hydroxymethyl |
In vivo study: Radiolabeled analogs show tumor uptake ratios >3:1 vs normal tissue (mouse sarcoma model) .
Scientific Research Applications
Medicinal Chemistry
Anti-Thrombolytic Activity
Research indicates that pyridine derivatives exhibit significant anti-thrombolytic activity. For instance, compounds similar to 2-(4-Methoxy-2-methylphenyl)pyridine have shown potential in inhibiting clot formation in human blood. Studies reveal that specific substituents on the pyridine ring can enhance this activity, making these compounds candidates for developing new anticoagulant therapies .
Antibacterial Properties
Pyridine derivatives have demonstrated antibacterial activities against various strains, including Escherichia coli. The presence of functional groups like thiomethyl enhances their efficacy. For example, compounds with similar structures have shown biofilm inhibition rates exceeding 90%, indicating their potential use in treating bacterial infections .
Haemolytic Activity
The haemolytic properties of pyridine derivatives are also noteworthy. Some compounds exhibit significant cytotoxicity against red blood cells, which could be leveraged in targeted cancer therapies. The structure-activity relationship (SAR) studies suggest that modifications to the aromatic rings can lead to improved haemolytic effects .
Materials Science
Chiral Dopants for Liquid Crystals
The electronic properties of this compound make it suitable as a chiral dopant in liquid crystal applications. The compound's dipole moment and molecular electrostatic potential have been analyzed to understand its behavior in liquid crystal matrices better. Such applications are crucial for developing advanced display technologies .
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound serves as an essential building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations allows chemists to create diverse compounds with tailored properties for specific applications .
Data Table: Summary of Biological Activities
| Activity Type | Compound Example | Activity Level | Notes |
|---|---|---|---|
| Anti-Thrombolytic | 4b | 41.32% inhibition | Highest among tested derivatives |
| Antibacterial | 4f | 91.95% biofilm inhibition | Effective against E. coli |
| Haemolytic | 4g | 19.82% cytotoxicity | High activity; potential anti-tumor agent |
Case Study 1: Anti-Thrombolytic Activity
A study investigated the anti-thrombolytic properties of various pyridine derivatives, including those structurally related to this compound. The results indicated that specific substitutions significantly influenced their effectiveness against clot formation, suggesting pathways for new therapeutic agents .
Case Study 2: Antibacterial Efficacy
Another research effort focused on the antibacterial effects of pyridine derivatives against E. coli strains. It was found that compounds with electron-donating groups displayed enhanced activity, highlighting the importance of functional group positioning in developing effective antibacterial agents .
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-2-methylphenyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
The substituents on the phenyl ring significantly alter physical properties. Below is a comparative analysis:
Key Observations :
- The addition of electron-donating groups (e.g., -OCH₃, -CH₃) increases molecular weight and complexity.
- Halogen substituents (e.g., Cl in ) raise melting points due to enhanced intermolecular forces.
Enzyme Inhibition
BYK191023, a related imidazopyridine derivative containing a 4-methoxy-pyridin-2-yl group, demonstrates selective inhibition of inducible nitric oxide synthase (iNOS):
- IC₅₀ Values: iNOS: 86 nM Neuronal NOS (nNOS): 17 μM Endothelial NOS (eNOS): 162 μM .
This selectivity (>1,800-fold for iNOS over eNOS) highlights the role of methoxy groups in enhancing target specificity.
Antimicrobial Activity
Pyridine derivatives with chloro and nitro substituents (e.g., compound Q2 in ) exhibit antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : 15–30 μg/mL against E. coli and S. aureus.
- Structure-Activity Relationship: Nitro (-NO₂) groups enhance antimicrobial potency compared to methoxy or methyl groups .
Key Observations :
Electronic and Steric Effects
- Methoxy (-OCH₃) Groups : Electron-withdrawing via resonance, decreasing electron density on the pyridine ring. This enhances reactivity in electrophilic substitutions .
- Methyl (-CH₃) Groups : Electron-donating via hyperconjugation, increasing steric hindrance and altering regioselectivity in reactions .
Biological Activity
2-(4-Methoxy-2-methylphenyl)pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the existing literature on the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H13NO3
- Molecular Weight : 241.26 g/mol
The compound features a pyridine ring substituted with a methoxy group and a methyl group on the phenyl moiety, which may influence its biological interactions.
Research indicates that compounds with pyridine scaffolds often exhibit diverse mechanisms of action. For instance, they can act as inhibitors of critical enzymes or pathways involved in cancer progression. Pyridine derivatives have been noted for their ability to target carbonic anhydrase, a vital enzyme implicated in numerous physiological processes including tumor growth and metastasis .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cytotoxicity : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including HepG2 (liver), Caco2 (colon), and MCF-7 (breast) cells. The cytotoxic activity was comparable to standard anticancer drugs like doxorubicin .
- Mechanisms of Cell Death : The compound appears to induce cell death through mechanisms such as apoptosis and methuosis, a form of cell death characterized by the formation of large vacuoles . This suggests that this compound may disrupt cellular homeostasis leading to increased cell mortality.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |
|---|---|---|---|
| HepG2 | 12.5 | Doxorubicin | 15.0 |
| Caco2 | 10.0 | Doxorubicin | 13.5 |
| MCF-7 | 8.0 | Doxorubicin | 9.0 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity:
- Bacterial Inhibition : The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties .
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.020 |
| Bacillus subtilis | 0.015 |
Case Studies and Research Findings
A significant study involving the application of pyridine derivatives in cancer therapy revealed that modifications at specific positions on the pyridine ring could enhance biological activity . For instance, alterations in substituents led to variations in cytotoxic potency, suggesting that structure-activity relationships (SAR) are crucial for optimizing therapeutic efficacy.
In vivo studies have also indicated that certain derivatives can effectively target tumor cells in animal models, showcasing their potential for clinical application .
Q & A
Basic Research Questions
Q. What spectroscopic and structural characterization methods are recommended for analyzing 2-(4-Methoxy-2-methylphenyl)pyridine?
- Methodological Answer :
- UV-Vis Spectroscopy : Used to study pH-triggered conformational changes in molecular switch applications. For example, utilized UV spectroscopy to monitor switching behavior in derivatives of this compound .
- X-ray Crystallography : Structural determination can employ programs like SHELX (e.g., SHELXL for refinement), widely used for small-molecule crystallography .
- NMR Spectroscopy : Key for confirming substituent positions (e.g., methoxy and methyl groups) and purity.
Q. What are the primary research applications of this compound in molecular engineering?
- Methodological Answer :
- Molecular Switches : Acts as a pH-responsive pivot due to rotational dynamics between its pyridine and methoxyphenyl moieties. demonstrated that fixing the compound on chiral cyclic peptide scaffolds enables macroscopic unidirectional rotation, critical for designing molecular machines .
- Supramolecular Chemistry : Potential use in self-assembled systems due to planar aromatic structures and hydrogen-bonding capabilities.
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use gloves compliant with EN374 standards and respiratory protection (e.g., P95/P1 respirators for dust) .
- Ventilation : Work in a fume hood to avoid inhalation of aerosols or vapors.
- Disposal : Treat as hazardous waste; consult institutional guidelines. Safety Data Sheets (SDS) note incomplete toxicity data, necessitating caution .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the rotational dynamics of this compound in molecular switches?
- Methodological Answer :
- Computational Workflow :
Optimize geometry at the B3LYP/6-31G* level to calculate energy barriers for rotation.
Analyze dihedral angles and transition states to map unidirectional pathways. used this approach to identify stable conformers and energy profiles .
- Validation : Cross-correlate computational results with experimental UV kinetics and NMR data.
Q. What strategies address challenges in achieving unidirectional rotation with this compound derivatives?
- Methodological Answer :
- Chiral Scaffolds : Immobilizing the compound on chiral cyclic peptides (e.g., ) introduces steric constraints, enforcing directional rotation .
- Protonation Control : Adjust pH to stabilize specific tautomers, as protonation at the pyridine nitrogen can lock rotational states.
- Table : Energy Barriers in Rotational Pathways (Hypothetical Data Based on ):
| Conformation | Energy Barrier (kcal/mol) | Directionality |
|---|---|---|
| Neutral | 8.2 | Bidirectional |
| Protonated | 12.5 | Unidirectional |
Q. How can researchers resolve discrepancies in reported rotational energy barriers for this compound?
- Methodological Answer :
- Multi-Technique Validation : Combine UV spectroscopy, variable-temperature NMR, and computational modeling to reconcile differences.
- Environmental Controls : Standardize solvent, pH, and temperature conditions across studies.
- Collaborative Data Sharing : Use platforms like PubChem to aggregate and compare experimental/computational datasets .
Safety and Compliance
Q. What are the ecological and toxicological considerations for this compound in research?
- Methodological Answer :
- Ecotoxicity : Limited data exist ( ), so treat as potentially bioaccumulative. Conduct in silico predictions using tools like EPI Suite.
- Toxicity Screening : Use cell-based assays (e.g., RAW 264.7 macrophages) to assess cytotoxicity, referencing protocols from selective iNOS inhibitor studies (e.g., ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
